molecular formula C42H42BiN9O12 B137264 Hexalactam-bismuth CAS No. 130343-57-6

Hexalactam-bismuth

Cat. No.: B137264
CAS No.: 130343-57-6
M. Wt: 1073.8 g/mol
InChI Key: AWEPWLHYWOLXOP-UHFFFAOYSA-K
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Description

Hexalactam-bismuth is a coordination compound that features bismuth(III) ions coordinated with tricatechol hexalactam ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricatechol hexalactam-bismuth(III) complex typically involves the reaction of bismuth(III) salts with tricatechol hexalactam ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete coordination of the ligands to the bismuth(III) ions.

Industrial Production Methods: Industrial production of tricatechol this compound(III) complex may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Hexalactam-bismuth can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the complex into reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the tricatechol hexalactam ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bismuth complexes, while reduction can produce reduced bismuth species.

Scientific Research Applications

Hexalactam-bismuth has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known antimicrobial properties of bismuth compounds.

    Industry: The complex is investigated for its use in industrial processes, such as in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tricatechol hexalactam-bismuth(III) complex involves its interaction with molecular targets through coordination chemistry. The bismuth(III) ions can interact with various biological molecules, potentially disrupting their normal function. The pathways involved may include inhibition of enzyme activity or interference with cellular processes.

Comparison with Similar Compounds

    Bismuth Subsalicylate: Known for its use in medicine as an antacid and anti-diarrheal agent.

    Bismuth Citrate: Used in various pharmaceutical formulations.

    Bismuth Nitrate: Employed in chemical synthesis and as a reagent in analytical chemistry.

Uniqueness: Hexalactam-bismuth is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

CAS No.

130343-57-6

Molecular Formula

C42H42BiN9O12

Molecular Weight

1073.8 g/mol

IUPAC Name

triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate

InChI

InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3

InChI Key

AWEPWLHYWOLXOP-UHFFFAOYSA-K

SMILES

C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3]

Canonical SMILES

C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3]

Key on ui other cas no.

130343-57-6

Synonyms

hexalactam-bismuth
tricatechol hexalactam-bismuth(III) complex

Origin of Product

United States

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